![molecular formula C8H6BrNO B11720823 7-Bromo-6-methyl-1,2-benzoxazole](/img/structure/B11720823.png)
7-Bromo-6-methyl-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-methyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in the benzoxazole ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,2-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method includes the use of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene in the presence of a base such as sodium bicarbonate and an additive like bis(pinacolato)diboron . The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of nanocatalysts and metal catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-methyl-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Oxidized derivatives such as benzoxazole oxides.
Reduction Products: Reduced derivatives such as benzoxazole amines.
Scientific Research Applications
Antimicrobial Activity
7-Bromo-6-methyl-1,2-benzoxazole and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit potent antibacterial effects against various strains of bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). Notably, some derivatives have shown minimum inhibitory concentrations (MIC) as low as 25 µg/mL against E. coli .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Target Organism | MIC (µg/mL) | Activity Type |
---|---|---|---|
This compound | E. coli | 25 | Antibacterial |
Derivative A | Staphylococcus aureus | 30 | Antibacterial |
Derivative B | Candida albicans | 50 | Antifungal |
Anticancer Properties
The anticancer potential of benzoxazole derivatives has garnered attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as DNA intercalation and inhibition of topoisomerases .
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested: HeLa (cervical), MCF-7 (breast), and A549 (lung).
- Results: The compound showed IC50 values ranging from 15 to 35 µM across different cell lines, indicating significant anticancer activity.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound derivatives. These compounds are believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Table 2: Anti-inflammatory Activity of Benzoxazole Derivatives
Compound Name | Inflammatory Model | Effect Observed |
---|---|---|
This compound | Carrageenan-induced paw edema in rats | Significant reduction in edema |
Derivative C | LPS-induced inflammation | Decreased TNF-alpha levels |
Other Therapeutic Applications
Beyond antimicrobial and anticancer applications, this compound has been explored for various other therapeutic activities:
Mechanism of Action
The mechanism of action of 7-Bromo-6-methyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-Methyl-1,2-benzoxazole: Lacks the bromine atom, resulting in different chemical properties.
7-Bromo-1,2-benzoxazole: Lacks the methyl group, affecting its biological activity.
7-Bromo-6-methyl-1,2-benzothiazole: Contains a sulfur atom instead of oxygen, leading to different reactivity.
Uniqueness: 7-Bromo-6-methyl-1,2-benzoxazole is unique due to the presence of both bromine and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives .
Biological Activity
7-Bromo-6-methyl-1,2-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by a fused benzene and oxazole ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The molecular formula for this compound is C8H6BrN, with a molecular weight of approximately 212.05 g/mol. The presence of a bromine atom at the 7-position and a methyl group at the 6-position contributes to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds containing the benzoxazole moiety possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | C. albicans | 16 µg/mL |
Other Benzoxazole Derivatives | B. subtilis | Varies |
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound exhibits anti-inflammatory effects. In experiments using the carrageenan-induced paw edema model in rats, compounds similar to this compound showed significant inhibition of edema compared to control groups. The percentage inhibition was calculated using the formula:
where Vc is the control group volume and Vt is the test group volume .
Table 2: Anti-inflammatory Activity Results
Compound | Change in Paw Volume (mL) | % Inhibition (1 hr) |
---|---|---|
Control | 0.49 ± 0.02 | - |
Diclofenac | 0.21 ± 0.01 | 57.1 |
This compound | 0.28 ± 0.02 | 42.9 |
Anticancer Potential
The cytotoxic effects of benzoxazole derivatives have been studied extensively, with some showing promising results against various cancer cell lines. For instance, derivatives have demonstrated higher cytotoxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents .
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Remarks |
---|---|---|
MCF-7 (Breast Cancer) | <10 | Significant cytotoxicity |
A549 (Lung Cancer) | <15 | Moderate cytotoxicity |
HepG2 (Liver Cancer) | <20 | Lower toxicity to normal cells |
The biological activity of this compound is believed to be linked to its ability to interact with various biological targets. For example, studies suggest that it may inhibit protein kinases and other enzymes involved in inflammatory pathways and cancer progression. The structure–activity relationship (SAR) analysis has been pivotal in identifying modifications that enhance its biological efficacy .
Case Studies
A notable study evaluated the analgesic and anti-inflammatory activities of various benzoxazole derivatives, including those similar to this compound. Results indicated significant analgesic effects in acetic acid-induced writhing tests in mice, highlighting its potential therapeutic applications in pain management .
Properties
Molecular Formula |
C8H6BrNO |
---|---|
Molecular Weight |
212.04 g/mol |
IUPAC Name |
7-bromo-6-methyl-1,2-benzoxazole |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-3-6-4-10-11-8(6)7(5)9/h2-4H,1H3 |
InChI Key |
AGJMYBGYWPWWFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.